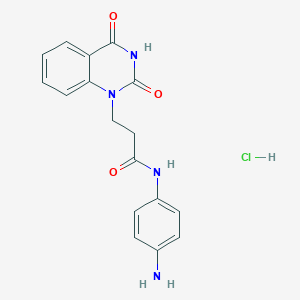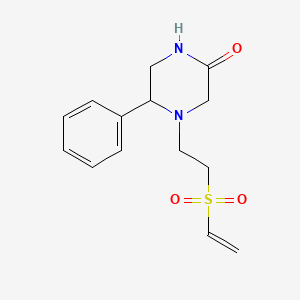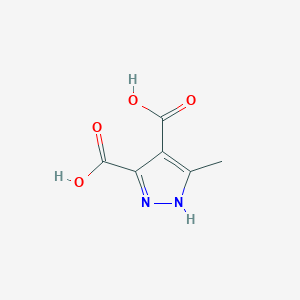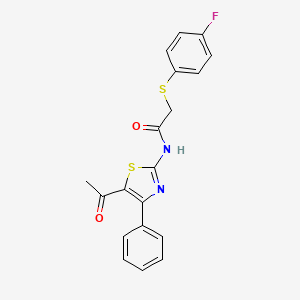
2-Phenylchroman-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylchroman-5-ol is a compound that belongs to the class of organic compounds known as chromans. Chromans are compounds containing a benzopyran moiety, which consists of a benzene ring fused to a pyran ring. The specific structure of 2-Phenylchroman-5-ol is not directly discussed in the provided papers, but related compounds and their properties are extensively studied, which can give insights into the behavior and characteristics of 2-Phenylchroman-5-ol.
Synthesis Analysis
The synthesis of related chroman compounds is described in several papers. For instance, chroman-4-one derivatives were prepared by Pechman condensation of phenol or its substitutions with cinnamic acid using polyphosphoric acid . This method could potentially be adapted for the synthesis of 2-Phenylchroman-5-ol by altering the starting materials or reaction conditions to target the 5-ol position specifically.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various techniques. For example, the crystal structure of a dioxolanone derivative was elucidated, revealing the spatial arrangement of substituents around the core ring system . Similarly, the structure of 2-Phenylchroman-5-ol could be studied using X-ray crystallography to determine its stereochemistry and conformation.
Chemical Reactions Analysis
The chemical reactivity of chroman derivatives is highlighted in several studies. For instance, 2-(Phenylthio)-2-penten-5-olide showed high electrophilic reactivities toward carbon nucleophiles, leading to various substituted lactones . This suggests that 2-Phenylchroman-5-ol may also participate in nucleophilic addition reactions due to the presence of an electrophilic center.
Physical and Chemical Properties Analysis
The physical and chemical properties of chroman derivatives can be inferred from related studies. For example, the photochromism of certain chroman derivatives in the single-crystalline phase was investigated, showing reversible color changes upon irradiation with light . This indicates that 2-Phenylchroman-5-ol may also exhibit photochromic properties. Additionally, the radical scavenging activity of a heptenol derivative and its heterocyclic analogues was studied, suggesting that 2-Phenylchroman-5-ol could have antioxidant properties .
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
2-Phenylchroman-5-ol derivatives have been studied for their antimalarial properties. Werbel et al. (1986) synthesized a series of substituted 1-phenyl-2-propanones, which showed significant antimalarial potency against Plasmodium berghei in mice. This research indicated the potential of these compounds for clinical trials in humans due to their activity against resistant strains of parasites and favorable pharmacokinetic properties (Werbel et al., 1986).
Anticancer and Antibacterial Potential
Gupta et al. (2016) reported the eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives, including 2-phenylchroman-5-ol, and investigated their potential as anticancer, antibacterial, and DNA-binding agents. Among these derivatives, some exhibited greater anticancer and antibacterial potency than standard reference compounds, highlighting their potential in medicinal chemistry (Gupta et al., 2016).
Peroxyl-Radical-Scavenging Activity
Stobiecka et al. (2016) explored the radical scavenging activity of 2,6-dimethyl-5-hepten-2-ol and its heterocyclic analogues, including 2-phenylchroman-5-ol derivatives. These compounds demonstrated significant anti-peroxyl radical activity, comparable to well-known antioxidants, indicating their potential in oxidative stress-related therapeutic applications (Stobiecka et al., 2016).
Optoelectronic Applications
Mills et al. (2018) discussed the use of cationic, cyclometalated Ir(III) complexes in optoelectronics, solar energy conversion, and biological labeling. These complexes, which can include 2-phenylchroman-5-ol derivatives, have been pivotal in color tuning for light-emitting electrochemical cells and photocatalytic water reduction systems, demonstrating their versatility in various technological applications (Mills et al., 2018).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of 2-Phenylchroman-5-ol are the L6 myotubes and pancreatic beta-cells . These targets play a crucial role in glucose uptake and insulin secretion, respectively .
Mode of Action
2-Phenylchroman-5-ol interacts with its targets by activating the Liver Kinase B1 (LKB1)-AMPK pathway . This activation leads to an increase in the rate of glucose uptake in L6 myotubes and insulin secretion in pancreatic beta-cells .
Biochemical Pathways
The affected biochemical pathway is the LKB1-AMPK pathway . Activation of this pathway results in increased glucose uptake and insulin secretion . This pathway plays a significant role in regulating cellular energy homeostasis.
Pharmacokinetics
The study indicates that the compound exhibits good druggability , suggesting favorable absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The activation of the LKB1-AMPK pathway by 2-Phenylchroman-5-ol leads to an increased rate of glucose uptake in L6 myotubes and insulin secretion in pancreatic beta-cells . This dual action addresses two main pathogenic mechanisms of Type 2 Diabetes (T2D), deficient insulin secretion, and diminished glucose clearance .
Action Environment
Eigenschaften
IUPAC Name |
2-phenyl-3,4-dihydro-2H-chromen-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c16-13-7-4-8-15-12(13)9-10-14(17-15)11-5-2-1-3-6-11/h1-8,14,16H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKUDNUFYUSNOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2OC1C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylchroman-5-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-(naphthalene-1-sulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2498599.png)

![Spiro[2.5]octan-5-ylmethanol](/img/structure/B2498601.png)


![1-(2-(2-hydroxyethoxy)ethyl)-2-imino-10-methyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2498605.png)

![N-(3-(1H-imidazol-1-yl)propyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2498607.png)

![2,5-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2498617.png)
![3-(4-ethoxyphenyl)-8-fluoro-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2498618.png)